molecular formula C6H2BrClFNaO2S B13159112 Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate

Cat. No.: B13159112
M. Wt: 295.49 g/mol
InChI Key: UFRCEDIWPBDVDH-UHFFFAOYSA-M
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Description

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₂BrClFNaO₂S and a molecular weight of 295.49 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-5-chloro-2-fluorobenzene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonates.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-2-chloro-1-fluorobenzene-1-sulfinate
  • Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfonate
  • Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfide

Uniqueness

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is unique due to the specific arrangement of halogen atoms and the sulfinate group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C6H2BrClFNaO2S

Molecular Weight

295.49 g/mol

IUPAC Name

sodium;4-bromo-5-chloro-2-fluorobenzenesulfinate

InChI

InChI=1S/C6H3BrClFO2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

UFRCEDIWPBDVDH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S(=O)[O-])F.[Na+]

Origin of Product

United States

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